molecular formula C9H12OS B14466053 1-Methyl-2-[(methylsulfanyl)methoxy]benzene CAS No. 72064-66-5

1-Methyl-2-[(methylsulfanyl)methoxy]benzene

Cat. No.: B14466053
CAS No.: 72064-66-5
M. Wt: 168.26 g/mol
InChI Key: SCFQXLALQFBVDI-UHFFFAOYSA-N
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Description

It is a derivative of benzene, where a methoxy group and a methylthio group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(methylsulfanyl)methoxy]benzene typically involves the introduction of the methoxy and methylthio groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, starting with 1-methoxy-2-nitrobenzene, the nitro group can be reduced to an amine, followed by methylation to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Methyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with various molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and electron donation/withdrawal, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds .

Properties

CAS No.

72064-66-5

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-methyl-2-(methylsulfanylmethoxy)benzene

InChI

InChI=1S/C9H12OS/c1-8-5-3-4-6-9(8)10-7-11-2/h3-6H,7H2,1-2H3

InChI Key

SCFQXLALQFBVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCSC

Origin of Product

United States

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